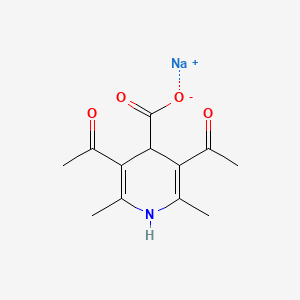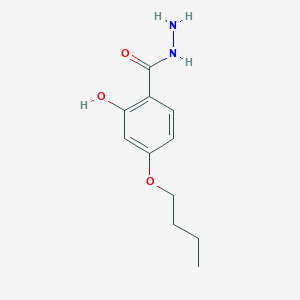
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine is a complex organic compound with a unique structure that includes a pyrido-pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido-Pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl and Phenylmethyl Groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and benzyl chloride under specific conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibiting or activating their function.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine: Unique due to its specific substitution pattern and core structure.
Other Pyrido-Pyrazines: Similar core structure but different substituents, leading to varied properties and applications.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Uniqueness
This compound stands out due to its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
36063-68-0 |
|---|---|
Formule moléculaire |
C21H25ClN2 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-phenylmethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C21H25ClN2/c22-19-11-9-18(10-12-19)21(17-6-2-1-3-7-17)24-15-14-23-13-5-4-8-20(23)16-24/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2 |
Clé InChI |
WBPKJZVIQGACKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCN(CC2C1)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
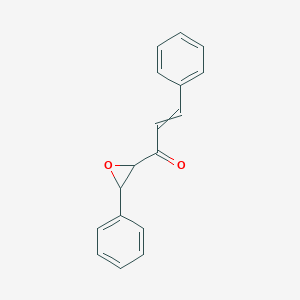
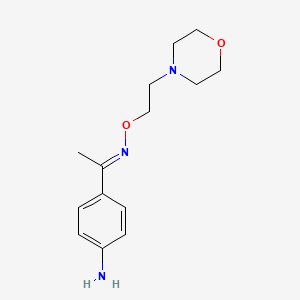


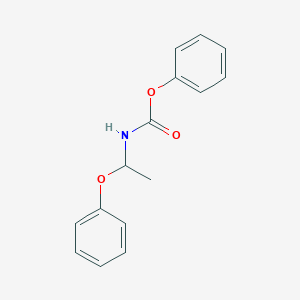
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)

![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

